2-amino-5-fluoro-N-methoxybenzamide
Description
2-Amino-5-fluoro-N-methoxybenzamide (CAS: 1201935-98-9) is a benzamide derivative characterized by a fluoro substituent at the 5-position, an amino group at the 2-position, and a methoxy group attached to the benzamide nitrogen. This compound is of interest in medicinal and synthetic chemistry due to its structural features, which may influence biological activity, solubility, and binding affinity.
Properties
Molecular Formula |
C8H9FN2O2 |
|---|---|
Molecular Weight |
184.17 g/mol |
IUPAC Name |
2-amino-5-fluoro-N-methoxybenzamide |
InChI |
InChI=1S/C8H9FN2O2/c1-13-11-8(12)6-4-5(9)2-3-7(6)10/h2-4H,10H2,1H3,(H,11,12) |
InChI Key |
LEVHXNJKCDAXCM-UHFFFAOYSA-N |
Canonical SMILES |
CONC(=O)C1=C(C=CC(=C1)F)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of 2-amino-5-fluoro-N-methoxybenzamide and related benzamide derivatives:
Structural and Functional Insights
Halogenation Effects :
- Fluoro vs. Chloro/Bromo : The target compound’s 5-fluoro substituent offers electron-withdrawing effects without significant steric hindrance, unlike bulkier chloro or bromo groups in analogs . For example, 5-bromo-2-fluoro-N-(2-methoxyphenyl)benzamide (MW: 324.14) has a higher molecular weight due to bromine, which may reduce solubility but enhance binding to hydrophobic targets .
Amino and Methoxy Groups: The 2-amino group in the target compound contrasts with the dimethylamide in 5-amino-2-methoxy-N,N-dimethylbenzamide (C₁₀H₁₄N₂O₂). The dimethyl substitution increases lipophilicity (logP ~1.8 estimated) compared to the target’s methoxy group, which balances polarity and metabolic stability .
N-Substituent Variations: Methoxy vs. Methyl: Replacing N-methoxy with N-methyl (as in 2-amino-5-fluoro-N-methylbenzamide) simplifies the structure but may alter metabolic pathways.
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